molecular formula C10H18N3O14P3 B12101272 3'-O-Aminothymidine-5'-triphosphate

3'-O-Aminothymidine-5'-triphosphate

Cat. No.: B12101272
M. Wt: 497.18 g/mol
InChI Key: WTXJWVBIEUJGOO-UHFFFAOYSA-N
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Description

3’-O-Aminothymidine-5’-triphosphate is a nucleotide analog with the molecular formula C10H18N3O14P3 and a molecular weight of 497.18 g/mol This compound is a modified form of thymidine triphosphate, where an amino group is introduced at the 3’-position of the thymidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Aminothymidine-5’-triphosphate typically involves the modification of thymidine triphosphateThe protected intermediate is then deprotected to yield the final product .

Industrial Production Methods: Industrial production of 3’-O-Aminothymidine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 3’-O-Aminothymidine-5’-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3’-O-Aminothymidine-5’-triphosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-O-Aminothymidine-5’-triphosphate involves its incorporation into DNA strands during replication. The amino group at the 3’-position allows for unique interactions with DNA polymerases, leading to altered DNA synthesis and potential inhibition of viral replication. The compound targets specific molecular pathways involved in DNA synthesis and repair .

Comparison with Similar Compounds

Uniqueness: 3’-O-Aminothymidine-5’-triphosphate is unique due to the presence of the amino group at the 3’-position, which imparts distinct chemical and biological properties. This modification allows for specific interactions with enzymes and nucleic acids, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C10H18N3O14P3

Molecular Weight

497.18 g/mol

IUPAC Name

[[3-aminooxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H18N3O14P3/c1-5-3-13(10(15)12-9(5)14)8-2-6(25-11)7(24-8)4-23-29(19,20)27-30(21,22)26-28(16,17)18/h3,6-8H,2,4,11H2,1H3,(H,19,20)(H,21,22)(H,12,14,15)(H2,16,17,18)

InChI Key

WTXJWVBIEUJGOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)ON

Origin of Product

United States

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